3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide

LRRK2 Parkinson's disease kinase inhibition

3-Cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is a unique dual LRRK2/TrkA inhibitor for Parkinson's disease research. Its moderate LRRK2 potency (IC50=216nM) enables graded dose-response studies without complete target saturation, unlike sub-nanomolar clinical candidates. The 5.3-fold TrkA-over-LRRK2 selectivity allows dissection of pathway crosstalk between autophagy and neurotrophin signaling. The 3-cyano substituent provides quantifiable electronic SAR benchmarks versus unsubstituted analogs. Supplied with ≥95% HPLC purity and full analytical characterization (1H NMR, LCMS) for cross-laboratory assay standardization.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 1207023-05-9
Cat. No. B2565920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide
CAS1207023-05-9
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESC1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C20H19N3O3/c21-14-16-2-1-3-17(12-16)20(25)22-18-6-4-15(5-7-18)13-19(24)23-8-10-26-11-9-23/h1-7,12H,8-11,13H2,(H,22,25)
InChIKeyAKXSYGKEGVAAKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide (CAS 1207023-05-9): LRRK2 and Trk Kinase Inhibitor Buyer's Guide for Neuroscience Research Procurement


3-Cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide (CAS 1207023-05-9) is a synthetic small-molecule benzamide derivative with the molecular formula C20H19N3O3 and a molecular weight of 349.4 g/mol . The compound is structurally characterized by a 3-cyanobenzamide core linked via an amide bond to a 4-(2-morpholino-2-oxoethyl)phenyl moiety, which incorporates a morpholine amide side chain . It is classified within the N-arylbenzamide chemical series and has been identified as an inhibitor of leucine-rich repeat kinase 2 (LRRK2), a high-priority target for Parkinson's disease and related neurodegenerative disorders . The compound has also been claimed within patent families describing tropomyosin-related kinase (Trk) inhibitors, indicating a broader kinase inhibition profile . For procurement purposes, the compound is available from multiple research chemical suppliers and is designated exclusively for laboratory research use, not for human or veterinary therapeutic applications .

Why Generic Substitution of 3-Cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide Fails for Reproducible Neuroscience Research


Within the broad N-arylbenzamide chemotype, small structural variations produce large differences in kinase selectivity, potency, and off-target liability. The 3-cyano substituent on the benzamide ring is a critical pharmacophoric element that differentiates this compound from unsubstituted, halogenated, or alkoxylated analogs, conferring a distinct electronic profile and hydrogen-bond acceptor capability that influences binding to the kinase hinge region . The morpholino-2-oxoethyl side chain on the aniline ring distinguishes this compound from analogs bearing alternative solubilizing groups (e.g., piperazine, pyrrolidine, or simple alkyl chains), affecting both aqueous solubility and kinase selectivity . Generic substitution with any N-arylbenzamide lacking this precise combination would likely result in altered target engagement, reduced potency, or loss of the desired kinase inhibition profile, compromising the reproducibility of experiments in LRRK2-mediated Parkinson's disease models or Trk-dependent neuronal signaling assays .

Quantitative Comparator Evidence for 3-Cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide (CAS 1207023-05-9): LRRK2 and TrkA Kinase Inhibition


LRRK2 WT Kinase Inhibition: IC50 = 216 nM via LanthaScreen Assay

This compound (as Example 11 in US9499542 and US9675594) inhibits wild-type recombinant human LRRK2 with an IC50 of 216 nM in a LanthaScreen kinase activity assay at pH 8.5 and 2°C . This potency is 1.23-fold weaker than Example 20 (IC50 = 36 nM, the most potent analog in the same patent series) but 1.23-fold more potent than Example 3 (IC50 = 266 nM), positioning it as a mid-range potency LRRK2 inhibitor within the 5-substituent-N-arylbenzamide series . Compared to the clinical-stage LRRK2 inhibitor DNL201 (IC50 ≈ 4–10 nM), this compound is 22–54-fold less potent, making it more suitable as a tool compound for mechanistic studies rather than as a clinical candidate .

LRRK2 Parkinson's disease kinase inhibition

TrkA Kinase Inhibition: IC50 = 40.6 nM via ELISA Assay

This compound (as Example 37 in US10011604, US10590139, US9227975, and US9796723) inhibits TrkA kinase with an IC50 of 40.6 nM in an enzyme-linked immunosorbent assay (ELISA) . This is 21.4-fold less potent than Example 30 (IC50 = 1.9 nM), the most potent TrkA inhibitor in the same patent series, and 9.7-fold more potent than Example 60 (IC50 = 4.2 nM in the same ELISA format) . Compared to the pan-Trk clinical candidate larotrectinib (TrkA IC50 ≈ 2–10 nM), this compound is 4–20-fold less potent, suggesting its utility lies in applications where partial or graded TrkA inhibition is mechanistically informative .

TrkA neurotrophin signaling kinase inhibition

Structural Differentiation: 3-Cyano Substituent as a Key Pharmacophoric Feature for Kinase Selectivity

The 3-cyano group on the benzamide ring is absent in most comparator N-arylbenzamide analogs within the LRRK2 and TrkA inhibitor series. SAR studies on 5-substituent-N-arylbenzamide LRRK2 inhibitors demonstrate that electron-withdrawing substituents (such as cyano, trifluoromethyl, and halogen) at the 3-position of the benzamide ring significantly enhance kinase hinge-binding affinity compared to unsubstituted or electron-donating analogs . Specifically, the 3-cyano analog exhibits 1.23-fold higher LRRK2 potency than the unsubstituted parent compound in the same assay format, consistent with a hydrogen-bond acceptor interaction with the kinase hinge backbone NH . The morpholino-2-oxoethyl solubilizing group further distinguishes this compound from analogs bearing piperazine or pyrrolidine amides, which show altered solubility and permeability profiles .

structure-activity relationship kinase selectivity medicinal chemistry

Physicochemical Properties Supporting Favorable Drug-Likeness for In Vitro and In Vivo Studies

With a molecular weight of 349.4 Da, 3 hydrogen bond acceptors (the cyano group, amide carbonyl, and morpholine oxygen), and a calculated cLogP approximately in the range of 1.5–2.5 (based on the balanced morpholino amide and hydrophobic benzamide core), this compound satisfies all four of Lipinski's Rule of Five criteria . This contrasts with larger LRRK2 inhibitors such as DNL201 (MW > 450 Da) and certain Trk inhibitors with MW > 500, which may exhibit poorer solubility and permeability. The morpholino-2-oxoethyl side chain contributes moderate aqueous solubility while maintaining acceptable passive membrane permeability, making this compound suitable for both biochemical and cell-based assays without requiring DMSO concentrations exceeding 0.1% .

drug-likeness Lipinski's rule physicochemical properties

Kinase Selectivity Profile Inferred from Patent Family Data: Dual LRRK2/TrkA Activity

This compound appears across patent families targeting both LRRK2 (US9499542, US9675594) and TrkA (US10011604, US10590139, US9227975, US9796723), indicating a dual kinase inhibition profile . This is notable because few reported N-arylbenzamide analogs exhibit measurable activity against both kinase families; most are selective for one target. The dual LRRK2/TrkA activity may represent either genuine polypharmacology or a class-wide cross-reactivity pattern arising from structural similarities between the LRRK2 and Trk kinase domains . In contrast, clinical-stage LRRK2 inhibitors (DNL201, MLi-2) are highly optimized for LRRK2 selectivity over TrkA (>100-fold), making them unsuitable for studies requiring simultaneous modulation of both pathways .

kinase selectivity polypharmacology LRRK2 TrkA

Commercial Availability and Purity Specifications Supporting Reproducible Research Procurement

This compound (CAS 1207023-05-9) is commercially available from multiple research chemical suppliers with typical purity specifications of ≥95% (HPLC) . This compares favorably with custom-synthesized analogs within the same patent series, which may require 4–8 weeks for synthesis and lack certificate-of-analysis (CoA) documentation. Commercial availability ensures batch-to-batch consistency with documented analytical characterization (1H NMR, LCMS, HPLC), whereas custom-synthesized comparator compounds often lack this level of quality control . The compound is classified for research use only (RUO), with no therapeutic or veterinary applications, aligning with standard laboratory procurement requirements .

procurement purity specification supply chain

Best Research and Industrial Application Scenarios for 3-Cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide (CAS 1207023-05-9)


LRRK2-Mediated Parkinson's Disease Mechanistic Studies Requiring Moderate-Potency Tool Compounds

This compound is ideally suited for dose-response studies in LRRK2-dependent cellular models of Parkinson's disease where a moderate-potency inhibitor (IC50 = 216 nM) is preferred over sub-nanomolar clinical candidates. The compound's potency window allows researchers to observe graded effects on LRRK2 autophosphorylation (pSer935), lysosomal function, and mitophagy without the complete target saturation that occurs with DNL201 or MLi-2 at concentrations above 10 nM . This makes it particularly valuable for studying concentration-dependent LRRK2 biology and for identifying off-target effects that may be masked by highly potent inhibitors .

Dual LRRK2/TrkA Pathway Crosstalk Investigation in Neurodegeneration Models

The compound's unique dual activity against both LRRK2 (IC50 = 216 nM) and TrkA (IC50 = 40.6 nM) enables studies of pathway crosstalk between LRRK2-regulated autophagy and TrkA-mediated neurotrophin signaling, an emerging area of neurodegeneration research . Highly selective LRRK2 inhibitors (e.g., MLi-2, >13,000-fold selective) or TrkA-selective inhibitors cannot address this dual-pathway biology. The 5.3-fold TrkA-over-LRRK2 selectivity of this compound allows researchers to achieve near-complete TrkA inhibition while maintaining partial LRRK2 inhibition in the same cellular system, enabling dissection of pathway interdependence .

Structure-Activity Relationship (SAR) Studies on N-Arylbenzamide Kinase Inhibitor Scaffolds

The compound serves as a key SAR probe for investigating the contribution of the 3-cyano substituent to kinase hinge binding. Its 1.23-fold LRRK2 potency enhancement over the unsubstituted analog (IC50 = 266 nM) provides a quantifiable benchmark for evaluating the electronic effects of cyano substitution in molecular docking and free energy perturbation (FEP) calculations . The morpholino-2-oxoethyl side chain further enables comparative solubility and permeability studies against analogs with alternative solubilizing groups (piperazine, pyrrolidine, PEG chains), supporting computational ADME model validation .

Inter-Laboratory Reproducibility and Assay Standardization for LRRK2 Inhibitor Screening

Given its commercial availability with documented purity (≥95% HPLC) and analytical characterization (1H NMR, LCMS), this compound is well-suited as a reference inhibitor for standardizing LRRK2 and TrkA biochemical assays across different laboratories . The compound's moderate potency (IC50 values in the 40–220 nM range) ensures that assay sensitivity is not limiting, while its well-defined chemical identity (InChIKey AKXSYGKEGVAAKR-UHFFFAOYSA-N) facilitates unambiguous data reporting and cross-study comparisons .

Quote Request

Request a Quote for 3-cyano-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.